molecular formula C20H17FN2O3S B297910 Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297910
M. Wt: 384.4 g/mol
InChI Key: JAUUUZXOWLNQOM-UBLAJHMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that belongs to the class of thiazolidinones. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that it exerts its antibacterial activity by inhibiting bacterial cell wall synthesis and disrupting bacterial membrane integrity. In pharmacology, it has been proposed that it exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. It has also been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and suppressing the expression of cyclin B1 and cyclin D1. In bacterial cells, it has been found to inhibit cell wall synthesis by inhibiting the activity of peptidoglycan synthase and disrupting bacterial membrane integrity by increasing membrane permeability. In pharmacology, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB and MAPK signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. It is also stable under various experimental conditions and can be easily stored for future use. However, it also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is low, which can limit its use in aqueous biological assays.

Future Directions

There are several future directions for the study of Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. In medicinal chemistry, further studies are needed to determine its potential as a therapeutic agent for the treatment of various cancers and bacterial infections. In pharmacology, further studies are needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases. In addition, further studies are needed to determine its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 4-amino benzoic acid with 2-mercaptoethanol in the presence of triethylamine to form 4-(2-hydroxyethylthio) benzoic acid. The resulting product is then reacted with ethyl bromoacetate to form ethyl 4-(2-(bromomethyl) ethylthio) benzoate. The final step involves the reaction of ethyl 4-(2-(bromomethyl) ethylthio) benzoate with 3-ethyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one in the presence of potassium carbonate to form Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.

Scientific Research Applications

Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In pharmacology, it has been found to exhibit significant anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

Product Name

Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H17FN2O3S/c1-3-23-18(24)17(12-13-4-8-15(21)9-5-13)27-20(23)22-16-10-6-14(7-11-16)19(25)26-2/h4-12H,3H2,1-2H3/b17-12+,22-20?

InChI Key

JAUUUZXOWLNQOM-UBLAJHMLSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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